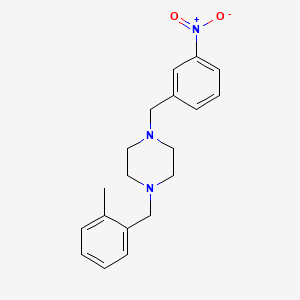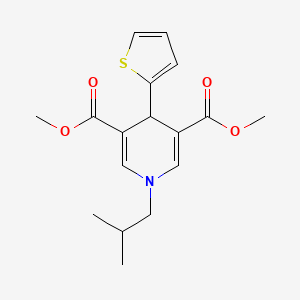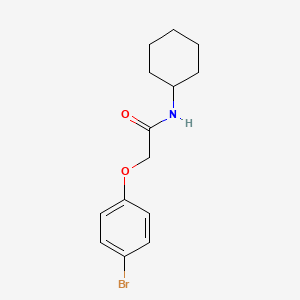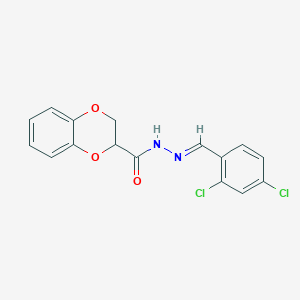![molecular formula C16H13ClN2O2 B5812431 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as CEQ, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the late 1990s and has since been studied for its potential use in the treatment of various diseases. CEQ is a promising compound due to its unique chemical structure and its ability to interact with specific biological targets.
作用机制
The mechanism of action of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to interact with specific biological targets. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells by activating apoptotic pathways. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages as a research tool. It is a relatively simple compound to synthesize and can be easily modified to create analogs with different properties. This compound has also been shown to have a high degree of selectivity for certain biological targets, which makes it a useful tool for studying specific cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research is the development of this compound analogs with improved properties, such as increased solubility and selectivity for specific biological targets. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the mechanism of action of this compound and its interaction with specific biological targets is an area of ongoing research.
合成方法
The synthesis of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction between 2-chlorophenol and ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to yield this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for industrial production.
科学研究应用
3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
属性
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZDXQENQTVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)


![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)


![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)